molecular formula C10H12FNO3S B3147030 4-(2-Fluorophenylsulfonyl)morpholine CAS No. 613657-01-5

4-(2-Fluorophenylsulfonyl)morpholine

Cat. No.: B3147030
CAS No.: 613657-01-5
M. Wt: 245.27 g/mol
InChI Key: LTMNPTRSLLMBNE-UHFFFAOYSA-N
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Description

4-(2-Fluorophenylsulfonyl)morpholine is a synthetic organic compound featuring a morpholine ring sulfonylated at the 4-position with a 2-fluorophenyl group. This specific structure, combining a fluorinated aryl group with a sulfonylmorpholine scaffold, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Its potential research applications include serving as a building block for the development of novel small molecule inhibitors, particularly those targeting enzymatic pathways where the sulfonyl group can act as a key pharmacophore. The electronegative fluorine atom on the phenyl ring can influence the molecule's electronic properties, binding affinity, and metabolic stability, allowing researchers to explore structure-activity relationships in lead compound optimization. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, and should consult its Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNPTRSLLMBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Morpholine (B109124) Ring Formation

The formation of the morpholine ring is a fundamental process in heterocyclic chemistry, with several mechanistic pathways available. A common and straightforward method involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. Another prominent method is the reaction of 1,2-amino alcohols with suitable reagents. For instance, a simple, high-yield protocol uses ethylene (B1197577) sulfate (B86663) to convert 1,2-amino alcohols into morpholines. acs.org This process proceeds via a standard SN2 reaction mechanism where the amino group of the 1,2-amino alcohol attacks the electrophilic carbon of the ethylene sulfate, leading to N-monoalkylation and subsequent ring closure. acs.org

More advanced, one-pot tandem reactions have been developed for the enantioselective synthesis of substituted morpholines. acs.org One such method combines a titanium-catalyzed hydroamination of an aminoalkyne substrate to form a cyclic imine, which is then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation. chemrxiv.org Mechanistic studies of this process reveal that hydrogen-bonding interactions between the oxygen atom of the substrate and the catalyst's ligand are critical for achieving high enantioselectivity. acs.orgchemrxiv.org Other strategies include intramolecular hydroalkoxylation mediated by boron trifluoride etherate and palladium-catalyzed reactions of vinyloxiranes with amino alcohols. acs.org

The thermodynamics of morpholine ring systems have also been investigated. Studies on the ring-opening polymerization of N-acyl morpholin-2-ones show that the stability and reactivity of the ring are related to the degree of pyramidalization of the endocyclic nitrogen atom. rsc.org Acylation of the nitrogen makes it more planar, which facilitates ring-opening, suggesting that the hybridization state of the nitrogen is a key factor in the ring's stability. rsc.org

Table 1: Selected Methodologies for Morpholine Ring Synthesis This table is interactive. Users can sort data by clicking on the headers.

Method Key Reagents/Catalysts Mechanistic Features Reference
Cyclization of Amino Alcohols Ethylene sulfate, tBuOK SN2 reaction, N-monoalkylation acs.org
Tandem Hydroamination/ATH Ti catalyst, Ru catalyst Formation of cyclic imine, Asymmetric Transfer Hydrogenation, H-bonding chemrxiv.org
Intramolecular Hydroalkoxylation Boron trifluoride etherate Lewis acid-mediated cyclization of nitrogen-tethered alkenes acs.org
Tsuji-Trost Reaction Pd(0) catalyst, Fe(III) catalyst Palladium-catalyzed allylic substitution followed by iron-catalyzed heterocyclization acs.org

Mechanisms of Sulfonylation and Sulfonyl Moiety Introduction

The introduction of the 2-fluorophenylsulfonyl moiety onto the morpholine nitrogen to form the final compound is typically achieved through a nucleophilic substitution reaction. This process, known as sulfonylation, generally involves the reaction of morpholine with a 2-fluorophenylsulfonyl chloride precursor. nih.gov The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide N-S bond. cas.cn The reaction is commonly carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cas.cn

The synthesis of the arylsulfonyl chloride precursor itself is a critical step. Traditional methods include the electrophilic aromatic substitution of a fluorobenzene (B45895) derivative with chlorosulfonic acid or the oxidative chlorination of a corresponding thiol or other organosulfur compound. nih.govrsc.org However, these methods often require harsh conditions. nih.govrsc.org

Modern synthetic approaches offer milder alternatives. Palladium-catalyzed methods have been developed for the chlorosulfonylation of arylboronic acids, which can then be directly converted to sulfonamides in a one-pot procedure by adding an amine like morpholine. nih.gov Another innovative method is the Sandmeyer-type reaction, which converts (hetero)aromatic amines into sulfonyl chlorides using a stable SO₂ surrogate like DABSO (the adduct of DABCO and sulfur dioxide) and a copper catalyst. acs.orgyoutube.com The resulting sulfonyl chloride can be isolated or reacted in situ with morpholine to yield the desired sulfonamide. youtube.com The mechanism for palladium-catalyzed routes is thought to involve the oxidative addition of a Pd(0) species into the reagent, followed by transmetallation with the arylboronic acid and subsequent reductive elimination to form the arylsulfonyl chloride. rsc.org

Reactivity of the Fluorine Atom on the Phenyl Ring in Sulfonylmorpholines

The fluorine atom at the ortho-position of the phenyl ring is not merely a passive substituent. Its high electronegativity and the presence of the strongly electron-withdrawing sulfonyl group significantly influence the reactivity of the aromatic ring. The sulfonyl group deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the activating sulfonyl group. youtube.com The stability of this complex is key to the reaction's feasibility. In the second step of the mechanism, the fluoride (B91410) ion, which is a competent leaving group in this context, is expelled, restoring the aromaticity of the ring and resulting in a new substituted product. youtube.com

Research has demonstrated that fluoroarenes activated by sulfone groups readily undergo SNAr. For instance, poly(4'-fluoro-2,5-diphenyl sulfone) reacts almost quantitatively with nucleophiles like morpholine, where the fluoride is displaced. capes.gov.br The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com Thus, the fluorine atom in 4-(2-fluorophenylsulfonyl)morpholine is a potential site for substitution by strong nucleophiles under appropriate conditions.

Electrophilic and Nucleophilic Reactions of the Morpholine Nitrogen

The nitrogen atom in the parent morpholine molecule is a secondary amine, characterized by a lone pair of electrons that makes it both basic and nucleophilic. It readily participates in a variety of nucleophilic reactions. These include addition to activated olefins, such as α-cyano-stilbenes, to form zwitterionic adducts, and substitution reactions with electrophiles like benzoyl halides and alkyl halides. rsc.orgprinceton.edu The reaction with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297) is a classic example of its nucleophilic character. acs.org

However, once morpholine is converted into this compound, the chemical nature of the nitrogen atom changes dramatically. It becomes part of a sulfonamide functional group. The powerful electron-withdrawing effect of the adjacent sulfonyl group delocalizes the nitrogen's lone pair across the S-O bonds. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom. princeton.edu Consequently, the sulfonamide nitrogen is a very poor nucleophile and is resistant to reactions with most electrophiles under normal conditions.

While direct electrophilic attack on the sulfonamide nitrogen is unfavorable, reactions can occur under specific circumstances. Under strongly basic conditions, the proton on the nitrogen of a primary or secondary sulfonamide can be removed to form an anion, which can then act as a nucleophile. In the case of the tertiary sulfonamide nitrogen in the title compound, this is not possible. Alternative reactivity can be induced electrochemically; for example, the electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in C-N bond-forming reactions. acs.org

Transformations of the Sulfonyl Group in this compound

The sulfonamide linkage, while generally stable, can be cleaved or transformed under specific chemical conditions, allowing the sulfonyl group to act as a synthetic handle. Reductive cleavage of the N-S bond is a prominent transformation. A mild and general method has been developed that uses a samarium(II) iodide (SmI₂) reagent or photoredox catalysis to cleave the N-S bond of secondary sulfonamides, yielding the corresponding amine (morpholine in this case) and a sulfinate anion. chemrxiv.orgnih.govacs.org This transformation is valuable for late-stage functionalization, as the resulting components can be used in subsequent reactions. acs.org

Other reductive methods include the use of excess lithium in ethylenediamine (B42938) (Benkeser conditions), which can reduce both the sulfonamide and the aromatic ring. acs.org Photolytic cleavage using ultraviolet light (e.g., at 254 nm) has also been shown to break the sulfonamide bond. nih.gov Furthermore, radical-based methods offer another avenue for transformation. A visible light-mediated, catalyst-free protocol can achieve N-S bond cleavage in sulfonamides, generating a sulfonyl radical. rsc.orgrsc.org This radical can then be trapped by various partners, for example, in an arylation reaction with boronic acids to form diaryl sulfones. rsc.orgrsc.org

Table 2: Methods for Transformation of the Sulfonamide Group This table is interactive. Users can sort data by clicking on the headers.

Transformation Type Reagents/Conditions Products Mechanistic Aspect Reference
Reductive Cleavage SmI₂, Photoredox catalyst Amine, Sulfinate Single-electron transfer chemrxiv.orgnih.govacs.org
Double Reduction Lithium, Ethylenediamine Cyclic amine (reduced aryl ring) Birch-type reduction acs.org
Photolytic Cleavage UV light (e.g., 254 nm) Amine, Sulfonic acid derivatives Photochemical excitation nih.gov
Radical-Mediated Arylation Visible light, Boronic acid Diaryl sulfone, Amine N-S bond homolysis, Radical capture rsc.orgrsc.org

Structure Activity Relationship Sar Investigations of 4 2 Fluorophenylsulfonyl Morpholine Derivatives

Influence of Substituents on the Fluorophenyl Ring on Biological Activity

While specific SAR data for substitutions on the 2-fluorophenyl ring of 4-(2-Fluorophenylsulfonyl)morpholine is not extensively detailed in publicly available literature, the principles can be inferred from analogous structures where a substituted phenyl ring is crucial for activity. The nature, position, and electronic properties of substituents on this aromatic ring can significantly modulate the biological effects.

In related heterocyclic compounds, such as 2-morpholino-4-anilinoquinoline derivatives, the substitution pattern on the aniline (B41778) ring (a phenylamino (B1219803) group) has demonstrated a marked impact on anticancer activity. acs.org Research on these compounds, which also feature a morpholine (B109124) ring, provides valuable insights. For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, can alter the electronic distribution of the ring and enhance binding affinity to target proteins. mdpi.com

Studies on a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line revealed that different substitutions on the aniline ring led to a range of cytotoxic activities. acs.org For example, a compound bearing a 4-chloro-3-(trifluoromethyl)phenyl group exhibited potent activity, suggesting that strong electron-withdrawing substituents can be beneficial. mdpi.com Conversely, other substitutions might lead to reduced or moderate activity, highlighting the sensitivity of the target's binding pocket to the electronic and steric profile of the phenyl ring. The ortho-position of the fluorine in this compound is significant, as its placement can influence the conformation of the entire molecule through steric and electronic effects, thereby affecting its interaction with biological targets.

Table 1: Influence of Phenyl Ring Substituents on Anticancer Activity in Analogous Morpholine-Containing Compounds (HepG2 Cell Line) mdpi.com, acs.org
Compound Analogue StructureSubstitution on Phenyl Ring (R)Biological Activity (IC₅₀ in µM)
2-morpholino-4-(R-anilino)quinoline4-chloro-3-(trifluoromethyl)8.50
2-morpholino-4-(R-anilino)quinoline3,4-dichloro11.42
2-morpholino-4-(R-anilino)quinoline4-fluoro12.76

Role of the Morpholine Ring Conformation and Substitution Patterns

The morpholine moiety plays a crucial role in establishing molecular interactions with biological targets. pharmjournal.ru The oxygen atom, being a hydrogen bond acceptor, can form strong hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket. nih.gov Furthermore, the electron-deficient nature of the morpholine ring allows it to participate in hydrophobic interactions. nih.gov The chair conformation of the morpholine ring positions its substituents in specific spatial orientations, which can be critical for optimal fitting into a binding site.

SAR studies on various classes of morpholine-containing compounds have shown that substitution on the morpholine ring can significantly affect biological activity. For example, introducing substituents at the C-2 or C-3 positions of the morpholine ring can enhance potency by providing additional points of interaction or by optimizing the orientation of the molecule within the target site. researchgate.net In some kinase inhibitors, the morpholine group is essential for binding to the hinge region of the ATP-binding pocket. pharmjournal.ru

The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic (PK/PD) profiles. bohrium.com Its presence generally enhances the aqueous solubility and metabolic stability of a molecule compared to more lipophilic rings like piperidine (B6355638). The weak basicity of the morpholine nitrogen and the polarity imparted by the oxygen atom contribute to a balanced lipophilicity, which is often favorable for oral absorption and distribution.

The metabolic stability of the morpholine ring is a significant advantage. It is less prone to extensive metabolism compared to other heterocyclic amines, which can lead to a more predictable pharmacokinetic profile and a longer duration of action. bohrium.com By modifying a lead compound with a morpholine moiety, medicinal chemists can often improve its "drug-like" properties without compromising its biological activity. nih.gov

Contribution of the Sulfonyl Linker to Compound Activity

The sulfonyl group (-SO₂-) in this compound is not merely a passive linker connecting the fluorophenyl and morpholine rings; it is an active contributor to the molecule's biological profile. The sulfonamide linkage is chemically robust and generally resistant to metabolic cleavage, ensuring the integrity of the molecule in vivo.

The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and can engage in critical interactions with biological targets, anchoring the molecule in the binding site. This ability to form hydrogen bonds is a key feature of many sulfonamide-containing drugs. Additionally, the tetrahedral geometry of the sulfonyl group imparts a specific three-dimensional arrangement to the two connected rings, which can be crucial for adopting the correct conformation required for biological activity. This structural constraint can enhance binding affinity by reducing the entropic penalty of binding.

Comparative SAR with Related Heterocyclic Sulfonamides

In a study of 2-(benzimidazol-2-yl)quinoxaline derivatives, replacing an N-substituted piperazine (B1678402) fragment with either a piperidine or a morpholine fragment resulted in a significant decrease or a complete loss of cytotoxic activity against a panel of cancer cell lines., pharmjournal.ru This finding underscores the specific requirements of the target, where the features of the piperazine (e.g., two nitrogen atoms, higher basicity, and potential for substitution on the second nitrogen) were critical for potent activity. The morpholine-containing analogue, while often beneficial for pharmacokinetics, was less active in this particular context, highlighting that the choice of heterocycle is highly target-dependent.

This demonstrates that while morpholine is a "privileged" structure, it is not universally superior to other heterocycles. The replacement of the morpholine oxygen with a nitrogen (piperazine) or a methylene (B1212753) group (piperidine) alters the molecule's hydrogen bonding capacity, basicity (pKa), polarity, and conformational flexibility, all of which can profoundly impact biological activity., nih.gov

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Heterocyclic Analogues in Quinoxaline Series (A549 Lung Cancer Cell Line)
Core StructureHeterocyclic Moiety (R)Biological Activity (IC₅₀ in µM)
3-(4-fluorophenyl)-6/7-R-quinoxalineN-Methylpiperazine4.2
3-(4-fluorophenyl)-6/7-R-quinoxalinePiperidine>100 (inactive)
3-(4-fluorophenyl)-6/7-R-quinoxalineMorpholine>100 (inactive)

Molecular Interactions and Biological Target Engagement

Allosteric Modulation and Conformational Changes Induced by Ligand Binding:No data available.

To maintain scientific accuracy and adhere strictly to the provided instructions, no information from related but distinct compounds can be substituted. Further experimental research is required to elucidate the biological activity and molecular interactions of 4-(2-Fluorophenylsulfonyl)morpholine.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, Hartree-Fock)

This section would involve the use of quantum chemical methods to analyze the electronic properties of 4-(2-Fluorophenylsulfonyl)morpholine.

Methodology : Calculations would typically be performed using Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)). Hartree-Fock (HF) calculations might also be used for comparison.

Expected Findings : Such studies would yield data on the molecule's optimized geometry (bond lengths and angles), electronic energy, and dipole moment. Key outputs would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.orgchemrxiv.orgajchem-a.com Maps of molecular electrostatic potential (MEP) would also be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. Reactivity descriptors like electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would further quantify the molecule's reactivity. researchgate.netnih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

This subsection would focus on predicting how this compound interacts with specific biological targets, such as proteins or enzymes.

Molecular Docking : This technique would predict the preferred binding orientation and affinity of the compound within the active site of a target protein. The results would be presented as a binding score (e.g., in kcal/mol) and a detailed visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations would be run to assess the stability of the predicted protein-ligand complex over time (e.g., 100 nanoseconds). nih.govmdpi.com Analysis of the simulation trajectory would provide insights into the flexibility of the complex, conformational changes, and the persistence of key interactions, yielding a more dynamic and realistic view of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govpensoft.net

Methodology : To conduct a QSAR study, a dataset of structurally related compounds, including this compound, with experimentally determined biological activity (e.g., IC50 values) would be required. Molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a predictive model.

Expected Findings : A validated QSAR model would be presented as an equation correlating specific descriptors with activity. frontiersin.org The model's statistical quality would be defined by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE). mdpi.com Such a model could be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Prediction of ADMET Properties through In Silico Methods

This section would detail the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound using computational tools. sci-hub.se

Methodology : Various software platforms and web servers (e.g., ADMETlab, ADMET Predictor®, SwissADME) would be used to calculate a range of pharmacokinetic and toxicological properties based on the molecule's structure. simulations-plus.comresearchgate.netaudreyli.com

Expected Findings : The findings would be presented in a data table format. Predicted properties would include physicochemical characteristics (e.g., LogP, water solubility), absorption parameters (e.g., human intestinal absorption, Caco-2 permeability), distribution metrics (e.g., blood-brain barrier penetration, plasma protein binding), metabolism predictions (e.g., cytochrome P450 enzyme inhibition), and toxicity alerts (e.g., Ames mutagenicity, cardiotoxicity). nih.govgithub.com These in silico predictions are vital for early-stage assessment of a compound's drug-likeness and potential liabilities.

Currently, the specific data required to populate these sections for this compound is not available in the cited literature.

Applications in Chemical Biology and Drug Discovery Research

Development as Molecular Probes and Chemical Tools

While specific molecular probes based on the 4-(2-fluorophenylsulfonyl)morpholine structure are not widely documented in public literature, the constituent morpholine (B109124) moiety is a key component in the design of such tools. For instance, fluorescent probes incorporating a morpholine group have been developed for the detection of biological oxidants. nih.gov An example is the coumarin-based probe, 4-[2-(morpholin-4-yl)-2-oxoethyl]-2-oxo-2H-chromen-7-yl boronic acid (MpC-BA), which is designed for the detection of oxidants like peroxynitrite and hypochlorous acid. nih.gov The morpholine group in such probes can enhance water solubility and stability, which are crucial properties for tools used in biological systems. nih.gov The development of chemical tools from a scaffold like this compound would involve modifying the structure to incorporate a reporter group, such as a fluorophore or a biotin tag, while retaining the core's binding affinity for a specific biological target.

Scaffold for Combinatorial Library Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently used for the synthesis of combinatorial libraries to accelerate drug discovery. nih.govnih.gov Efficient and general procedures have been established for the solution-phase preparation of diverse libraries of substituted morpholine derivatives. nih.gov These libraries can be designed to explore a wide range of chemical space and identify compounds with desired biological activities.

The synthesis of such libraries often starts from a common intermediate that can be readily modified with various reagents. nih.gov For example, a library of 8250 potential products was generated from a common mesylate intermediate, which was synthesized in three steps from N-benzylethanolamine. nih.gov The use of high-throughput chemistry with robotics allows for the rapid production of thousands of unique compounds that can be screened for activity against various biological targets. nih.gov The this compound scaffold is well-suited for this approach, as the morpholine nitrogen can be functionalized, and the phenyl ring can be further substituted to create a large and diverse library of compounds.

Library AttributeDescriptionSource
Scaffold Substituted Morpholine Derivatives nih.gov
Synthesis Phase Solution-Phase nih.gov
Number of R1 Reagents 30 (Phenols) nih.gov
Number of R2 Reagents 275 (from 5 classes) nih.gov
Potential Products 8250 nih.gov
Actual Products Generated 7907 nih.gov
Characterization Method Reversed-phase LC/MS nih.gov

Lead Compound Identification and Optimization (Pre-clinical Focus)

The morpholine scaffold and related sulfonamide-containing structures are prevalent in many compounds that have been identified as promising leads in preclinical drug discovery. nih.govnih.gov For example, a series of 4-benzylaminopyrimidine-5-carboxamide derivatives containing a morpholin-4-ylphenyl group were synthesized and evaluated as STAT6 inhibitors. nih.gov One of these compounds, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated potent STAT6 inhibition with an IC50 of 0.70 nM. nih.gov

Similarly, the fluorophenylsulfonyl moiety is a key structural feature in some preclinical candidates. A related compound, (RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a known related compound of the drug Bicalutamide. usp.org The optimization of lead compounds containing these scaffolds often involves modifying the substituents on the phenyl ring or the morpholine ring to improve potency, selectivity, and pharmacokinetic properties.

Compound ClassTargetKey Findings
4-benzylaminopyrimidine-5-carboxamide derivativesSTAT6A derivative with a morpholin-4-ylphenyl group showed an IC50 of 0.70 nM. nih.gov
2-(furan-2-yl)-4-phenoxyquinoline derivativesAnti-inflammatory enzymesCompounds showed potent inhibition of β-glucuronidase and lysozyme release. nih.gov
Semicarbazides based on 4-(morpholino-4-yl)-3-nitrobenzohydrazideBacteriaA derivative with a 4-bromophenyl moiety showed a MIC of 3.91 µg/mL against Enterococcus faecalis. mdpi.com

Utility in Target Validation Studies

Target validation is a critical step in drug discovery that confirms the relevance of a biological target in a disease process. nih.gov Small molecules are valuable tools in this process, as they can be used to modulate the activity of a target protein in a cellular or in vivo setting. A compound like this compound, if found to be a potent and selective inhibitor of a particular target, could be used to validate that target.

The process of target validation often involves several orthogonal methods, including the use of multiple small molecule inhibitors, to ensure that the observed phenotype is a direct result of modulating the intended target. nih.gov For a compound to be useful in target validation, it should ideally have well-defined structure-activity relationships, high selectivity, and good cell permeability. While there are no specific published target validation studies using this compound, its structural motifs are present in compounds that have been used to probe the function of various biological targets.

Role in Mechanistic Biology Investigations

Small molecules play a crucial role in mechanistic biology by allowing researchers to dissect complex biological pathways. By inhibiting or activating a specific protein, a small molecule can help to elucidate the function of that protein and its role in a larger biological network. The morpholine ring is a component of many compounds used in such studies due to its ability to confer favorable properties like improved solubility and metabolic stability. nih.govenamine.net

For instance, morpholine-containing compounds have been developed as inhibitors of various enzymes, such as kinases and proteases, allowing for the study of their roles in cell signaling and other processes. researchgate.net The 2-fluorophenylsulfonyl group can provide specific interactions with a protein's binding site, such as hydrogen bonding or hydrophobic interactions, which can be explored through structural biology techniques like X-ray crystallography. These studies can provide a detailed understanding of how the compound exerts its biological effect at a molecular level, which is essential for the rational design of more effective therapeutic agents.

Future Research Directions and Translational Perspectives

Advancements in Asymmetric Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is crucial for exploring the therapeutic potential of chiral analogues of 4-(2-fluorophenylsulfonyl)morpholine. While achiral syntheses provide the basic scaffold, the introduction of stereocenters can significantly enhance biological activity and selectivity. Future research in this area will likely focus on catalytic asymmetric methods to produce enantiomerically pure or enriched analogues.

One promising approach is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. semanticscholar.org This method has been successfully employed for the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities. semanticscholar.org Adapting this strategy to precursors of this compound could provide efficient access to a variety of chiral derivatives. Furthermore, the development of novel chiral catalysts, including those based on transition metals and organocatalysts, will be instrumental in achieving high stereocontrol.

Another avenue of exploration lies in the asymmetric synthesis of chiral sulfinyl compounds, which can serve as precursors to sulfonylmorpholine derivatives. nih.gov Recent advancements in the stereoselective synthesis of sulfinates and other chiral sulfur compounds offer a toolkit for creating complex chiral molecules. nih.govnih.govntu.edu.sg These methods could be adapted to generate chiral sulfonyl chlorides that can then be reacted with morpholine to yield the desired chiral products. The ability to install chirality at the sulfur atom, in addition to the morpholine ring, would further expand the chemical space for drug discovery.

Key research directions in the asymmetric synthesis of chiral this compound analogues include:

Development of novel chiral catalysts: Designing catalysts specifically tailored for the asymmetric synthesis of sulfonylmorpholine derivatives.

Stereoselective functionalization of the morpholine ring: Introducing substituents at various positions of the morpholine ring with precise stereochemical control.

Exploration of biocatalysis: Utilizing enzymes to catalyze key stereoselective transformations, offering a green and efficient alternative to traditional chemical methods.

Exploration of Novel Biological Targets

While the precise biological targets of this compound are not yet fully elucidated, the broader class of morpholine-containing compounds has demonstrated a wide range of biological activities. nih.govresearchgate.netacs.org This suggests that this compound and its derivatives may interact with a variety of cellular targets, opening up possibilities for treating a diverse range of diseases.

Recent studies have shown that derivatives of 4-(phenylsulfonyl)morpholine exhibit therapeutic potential in the treatment of triple-negative breast cancer (TNBC). researchgate.net One such derivative, GL24, was found to induce apoptosis in TNBC cells through multiple pathways, highlighting the potential of this scaffold in oncology. researchgate.net Future research should aim to identify the specific molecular targets responsible for these anticancer effects.

Furthermore, the morpholine scaffold is a common feature in drugs targeting the central nervous system (CNS). nih.govacs.org The physicochemical properties of the morpholine ring can improve brain permeability, making it an attractive component for CNS drug design. nih.gov Therefore, exploring the potential of this compound analogues for neurological disorders is a logical next step.

Potential biological targets for this compound and its derivatives could include:

Potential Target ClassRationale
Kinases The morpholine moiety is present in several kinase inhibitors, and the sulfonyl group can form key interactions in kinase active sites. acs.org
G-protein coupled receptors (GPCRs) The structural features of morpholine derivatives make them suitable for interacting with the binding pockets of various GPCRs.
Ion channels Phenylsulfonyl-containing compounds have been shown to modulate the activity of certain ion channels.
Enzymes involved in metabolic diseases The sulfonamide group is a well-known pharmacophore in drugs targeting enzymes such as carbonic anhydrases. nih.gov

Integration with Advanced Screening Technologies

High-throughput screening (HTS) technologies are essential for rapidly evaluating the biological activity of large compound libraries. nih.govthermofisher.comnih.govnuvisan.comstanford.edu Integrating libraries of this compound derivatives into HTS campaigns will be crucial for identifying novel biological activities and potential therapeutic applications.

The development of diverse compound libraries based on the this compound scaffold is a prerequisite for successful HTS campaigns. acs.orgfrontiersin.org Diversity-oriented synthesis (DOS) strategies can be employed to generate a wide range of analogues with varying substituents and stereochemistries. frontiersin.org These libraries can then be screened against a broad panel of biological targets, including enzymes, receptors, and whole-cell assays.

Advanced screening technologies that could be utilized include:

High-content screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects.

Phenotypic screening: This approach focuses on identifying compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific molecular target. researchgate.net

Fragment-based screening: Small molecular fragments containing the this compound core can be screened for their ability to bind to specific targets. Promising fragments can then be elaborated into more potent lead compounds.

The data generated from these screening efforts will be invaluable for building structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Design of Multifunctional Compounds

The concept of multifunctional compounds, or bifunctional molecules, has emerged as a powerful strategy in drug discovery. wuxibiology.comacs.orgnih.govgoogle.com These molecules are designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced side effects. The this compound scaffold, with its potential for derivatization at multiple sites, is well-suited for the design of such multifunctional agents.

One exciting application is the development of proteolysis-targeting chimeras (PROTACs). wuxibiology.com A PROTAC consists of two ligands connected by a linker: one that binds to a target protein of interest, and another that recruits an E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the degradation of the target protein. The this compound moiety could be incorporated as a ligand for a novel target, or as a scaffold to connect the two binding elements.

Another approach is to design hybrid molecules that combine the this compound scaffold with other known pharmacophores. For example, by linking it to a moiety known to inhibit a specific kinase, a dual-action compound could be created that targets both the kinase and another, yet to be identified, target of the sulfonylmorpholine portion. This strategy could be particularly useful in complex diseases such as cancer, where multiple signaling pathways are often dysregulated.

Computational Design for Enhanced Selectivity and Potency

Computational methods play an increasingly important role in modern drug discovery, enabling the rational design of molecules with improved properties. nih.govnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netfrontiersin.org For this compound and its analogues, computational approaches can be used to predict their binding modes, understand structure-activity relationships, and guide the design of more potent and selective compounds.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the interactions between this compound analogues and their biological targets. nih.govmdpi.com These techniques can be used to:

Predict the binding affinity of different analogues.

Identify key amino acid residues involved in binding.

Understand the conformational changes that occur upon binding.

Guide the design of modifications to improve potency and selectivity.

By combining computational design with experimental validation, the process of developing novel therapeutic agents based on the this compound scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-fluorophenylsulfonyl)morpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of morpholine derivatives with 2-fluorobenzenesulfonyl chloride. Key steps include:

  • Nucleophilic substitution : Morpholine reacts with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond.
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields range from 60–85% depending on stoichiometry and temperature control .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorophenyl and sulfonyl group integration.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 274.07).
  • IR spectroscopy : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 1350–1450 cm1^{-1} (C-F) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve conflicting data on the biological activity of this compound in receptor-binding assays?

  • Methodological Answer : Discrepancies may arise from:

  • Isomeric impurities : Use chiral HPLC to separate enantiomers, as fluorophenyl groups can induce stereochemical effects .
  • Assay interference : Test for nonspecific binding via competitive inhibition studies with structurally related analogs (e.g., 4-(4-chlorophenylsulfonyl)morpholine) .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with crystallographic data .

Q. How does the fluorophenylsulfonyl moiety influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Fluorine atoms enhance metabolic stability but may reduce solubility.
  • In vitro metabolism : Use liver microsomes to identify oxidative metabolites (e.g., sulfone oxidation or morpholine ring cleavage) .
  • Pharmacophore mapping : Compare with non-fluorinated analogs to isolate electronic effects of the fluorine substituent .

Q. What computational methods predict the electronic properties of this compound for drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions (sulfonyl group) for hydrogen-bonding interactions .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ constants) with biological activity .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for enzyme inhibition vary across studies?

  • Critical Analysis :

  • Enzyme source : Variability in recombinant vs. native enzyme preparations (e.g., cytochrome P450 isoforms).
  • Buffer conditions : Ionic strength (e.g., 50 mM Tris vs. PBS) affects sulfonamide ionization .
  • Control normalization : Validate assays with known inhibitors (e.g., ketoconazole for CYP3A4) to calibrate activity .

Methodological Tables

Parameter Typical Data Reference
Synthetic Yield 60–85% (optimized conditions)
Melting Point 142–145°C
logP (Experimental) 2.3 ± 0.2
IC50_{50} (CYP3A4) 8.7 µM (95% CI: 7.2–10.5 µM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.